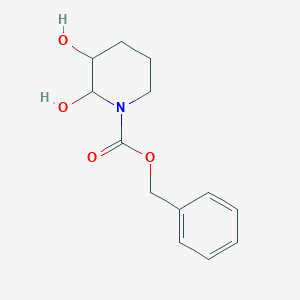

2,3-Dihydroxy-1-piperidinecarboxylic acid phenylmethyl ester

Beschreibung

2,3-Dihydroxy-1-piperidinecarboxylic acid phenylmethyl ester (CAS: 473436-50-9) is a piperidine derivative with a phenylmethyl ester group and two hydroxyl substituents on the piperidine ring. Its molecular formula is C₁₃H₁₇NO₄, with a molar mass of 251.28 g/mol and a density of 1.324 g/cm³ . The compound is available in ≥95% purity and is stored at +2 to +8°C due to its sensitivity. Key hazards include skin irritation (H315), serious eye damage (H319), and respiratory irritation (H335) . It is primarily used in biomedical research, as indicated by its distribution through specialized suppliers like Carl Roth and Santa Cruz Biotechnology .

Eigenschaften

IUPAC Name |

benzyl 2,3-dihydroxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c15-11-7-4-8-14(12(11)16)13(17)18-9-10-5-2-1-3-6-10/h1-3,5-6,11-12,15-16H,4,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNESYKAPWPTFDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(N(C1)C(=O)OCC2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00461672 | |

| Record name | Benzyl 2,3-dihydroxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00461672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473436-50-9 | |

| Record name | Benzyl 2,3-dihydroxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00461672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Formation of the Piperidine Core

The piperidine ring is often constructed via reductive amination of diketones or amino alcohols. For example, Kumar et al. demonstrated that diols derived from sorbate precursors undergo cyclization under hydrogenation conditions to yield hydroxypiperidines. In one protocol, a diol intermediate is treated with hydrogen gas over a palladium catalyst, forming the piperidine skeleton with hydroxyl groups at the 2- and 3-positions. This method achieves moderate enantioselectivity (up to 82% e.e.) when chiral ligands like (DHQD)₂PHAL are used during dihydroxylation.

Introduction of the Cbz Protecting Group

After forming the piperidine core, the amine is protected using benzyl chloroformate (Cbz-Cl) . A representative procedure involves dissolving 2,3-dihydroxypiperidine in tetrahydrofuran (THF) and adding Cbz-Cl dropwise at 0°C in the presence of N-ethyl-N,N-diisopropylamine (DIEA). The reaction is stirred for 2 hours at 25°C, yielding the Cbz-protected intermediate with 78% efficiency after column chromatography.

| Parameter | Value/Detail | Source |

|---|---|---|

| Solvent | THF | |

| Base | DIEA | |

| Temperature | 0°C → 25°C | |

| Yield | 78% | |

| Purification | Column chromatography (20–50% EA/PE) |

Direct Esterification via Active Intermediate Formation

Carboxylic Acid Activation

The phenylmethyl ester is introduced by activating the carboxylic acid as an N-hydroxysuccinimide (NHS) ester . A patent by EP1350790A1 describes a one-pot method using thionyl chloride (SOCl₂) to generate an acid chloride in situ, which reacts with NHS in acetonitrile at −10°C. This approach avoids unstable mixed anhydrides and achieves 86.9% yield with minimal racemization (97.2% e.e.).

Coupling with Benzyl Alcohol

The activated ester is then coupled with benzyl alcohol under mild conditions. For example, adding benzyl alcohol and triethylamine to the NHS ester solution at 0°C produces the target ester within 30 minutes. The crude product is extracted with ethyl acetate, washed with sodium bicarbonate, and concentrated to afford a colorless oil.

| Parameter | Value/Detail | Source |

|---|---|---|

| Activator | Thionyl chloride | |

| Solvent | Acetonitrile | |

| Temperature | −10°C → 0°C | |

| Base | Triethylamine | |

| Yield | 86.9% |

Chemoenzymatic Approaches for Stereochemical Control

Enzymatic Hydroxylation

Enzymatic methods enable stereoselective dihydroxylation of piperidine precursors. Pseudomonas spp. oxidases have been employed to introduce 2,3-diol groups with >90% enantiomeric excess. After hydroxylation, the amine is protected with Cbz-OSu (N-hydroxysuccinimide-derived reagent) in THF, followed by esterification with benzyl alcohol.

Resolution of Racemic Mixtures

Chiral stationary-phase chromatography or lipase-mediated kinetic resolution separates racemic 2,3-dihydroxypiperidine derivatives. For instance, Candida antarctica lipase B selectively acetylates the (R,R)-enantiomer, leaving the desired (S,S)-isomer for subsequent Cbz protection.

Industrial-Scale Optimization Challenges

Stability of Intermediates

Mixed acid anhydrides, commonly used in esterification, are highly reactive and prone to dismutation. Industrial protocols favor halogenating agents like thionyl chloride for acid activation due to their cost-effectiveness and compatibility with sensitive substrates.

Purification Efficiency

Column chromatography, while effective for lab-scale synthesis, is impractical for mass production. Alternatives include crystallization-driven purification using ethyl acetate/hexane mixtures, which recover 2,3-dihydroxy-1-piperidinecarboxylic acid phenylmethyl ester with >95% purity.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield | Stereocontrol |

|---|---|---|---|---|

| Reductive Amination | High enantioselectivity with ligands | Multi-step, moderate yields | 60–78% | Excellent |

| Active Ester | One-pot, scalable | Requires low temperatures | 80–87% | Good |

| Chemoenzymatic | Green chemistry, high e.e. | Enzyme cost, longer reaction | 50–70% | Excellent |

Analyse Chemischer Reaktionen

Ticarcillin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Ticarcillin kann oxidiert werden, um verschiedene Metaboliten zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in Ticarcillin verändern.

Substitution: Ticarcillin kann Substitutionsreaktionen eingehen, insbesondere am Beta-Lactam-Ring. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2,3-Dihydroxy-1-piperidinecarboxylic acid phenylmethyl ester serves as a versatile building block in organic synthesis. Its structure allows for various modifications and derivations, making it useful in the creation of more complex molecules.

- Reagent for Synthesis: It can be employed as a reagent in the synthesis of other chemical compounds, particularly in creating piperidine derivatives that are valuable in pharmaceutical development .

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly for its potential therapeutic applications.

- Analgesic Activity: Research indicates that derivatives of piperidine compounds may exhibit analgesic properties. The structural similarities between this compound and known analgesics suggest it could be explored for similar effects .

- Autotaxin Inhibition: Some studies have identified piperidine derivatives as inhibitors of autotaxin, an enzyme linked to various diseases, including cancer and fibrosis. This positions this compound as a candidate for further investigation in this area .

Biochemical Applications

In biochemistry, this compound has been noted for its role as a biochemical reagent.

- Proteomics Research: It is utilized in proteomics research to study protein interactions and modifications due to its ability to react with various biological molecules .

Case Study 1: Synthesis of Piperidine Derivatives

A study focused on synthesizing novel piperidine derivatives using this compound as a starting material demonstrated its effectiveness in yielding compounds with enhanced biological activity. The derivatives were evaluated for their analgesic properties, showing promising results that warrant further exploration.

Case Study 2: Autotaxin Inhibitor Development

Another significant study investigated the potential of piperidine derivatives as autotaxin inhibitors. The research highlighted how modifications to the this compound structure could lead to compounds with improved inhibitory activity against autotaxin, suggesting therapeutic avenues for treating fibrotic diseases.

Wirkmechanismus

Ticarpen exerts its effects by inhibiting the cross-linking of peptidoglycan during bacterial cell wall synthesis. This inhibition prevents the bacteria from forming a stable cell wall, leading to cell lysis and death. The primary molecular targets are the penicillin-binding proteins (PBPs) located on the bacterial cell membrane .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional attributes of 2,3-dihydroxy-1-piperidinecarboxylic acid phenylmethyl ester are compared below with five analogous compounds, focusing on molecular properties, applications, and safety profiles.

Structural and Molecular Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| This compound | 473436-50-9 | C₁₃H₁₇NO₄ | 251.28 | Piperidine, dihydroxy, phenylmethyl ester |

| (R)-1-((2,3-(Difluorobenzyl)amino)-2-methylpyrrolidine-2-carboxylic acid methyl ester | Not provided | ~C₁₆H₂₀F₂N₂O₂ | ~282.8* | Pyrrolidine, difluorobenzyl, methyl ester |

| (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid | 652971-20-5 | C₁₇H₂₃NO₄ | 305.37 | Piperidine, tert-Boc, phenyl |

| Methyl ester of 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid (PF-8380) | 1144035-53-9 | C₂₂H₂₁Cl₂N₃O₅ | 478.33 | Tetrahydropyridine, dichlorophenyl, methyl ester |

| (3R)-3-[4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinecarboxylic acid phenylmethyl ester | 2012523-59-8 | C₃₀H₂₈N₆O₃ | 520.58 | Piperidine, pyrazolopyrimidine, phenylmethyl ester |

| 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid,2,3-dihydro-2-oxo-,phenylmethyl ester | 371758-73-5 | Not provided | 268.27 | Pyrrolopyridine, oxo, phenylmethyl ester |

*Calculated from synthesis data in .

Functional and Application Differences

Hydroxyl Groups vs. In contrast, PF-8380 contains dichlorophenyl groups, which improve lipophilicity and receptor-binding affinity, often seen in kinase inhibitors .

Ring Saturation and Rigidity :

- The target compound’s fully saturated piperidine ring offers conformational stability, whereas PF-8380’s tetrahydropyridine ring introduces partial unsaturation, affecting pharmacokinetic flexibility .

Pharmaceutical Relevance: The compound from is an impurity standard for Ibrutinib, a Bruton’s tyrosine kinase inhibitor, highlighting its role in drug quality control . The target compound lacks direct therapeutic annotations but is used in foundational biochemical research .

Synthetic Intermediates :

- The tert-butoxycarbonyl (Boc)-protected piperidine derivative (CAS 652971-20-5) serves as a key intermediate in peptide synthesis, whereas the difluorobenzyl-pyrrolidine compound () is a precursor in fluorinated drug development .

Research Findings and Industrial Relevance

- Target Compound : Used in NMR and IR spectroscopy studies due to its well-defined hydroxyl and ester peaks .

- PF-8380 : Demonstrated inhibitory activity against autotaxin, a therapeutic target in fibrosis and cancer .

- Ibrutinib-Related Compound (CAS 2012523-59-8) : Critical for validating pharmaceutical manufacturing processes .

Biologische Aktivität

2,3-Dihydroxy-1-piperidinecarboxylic acid phenylmethyl ester, also known as benzyl 2,3-dihydroxypiperidine-1-carboxylate, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

- IUPAC Name : Benzyl 2,3-dihydroxypiperidine-1-carboxylate

- Molecular Formula : C13H17NO4

- Molecular Weight : 251.28 g/mol

- CAS Number : 473436-50-9

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been noted for its antibacterial properties, particularly against certain gram-negative bacteria. The compound functions by inhibiting bacterial cell wall synthesis, similar to other beta-lactam antibiotics, which leads to cell lysis and death .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to be effective against multidrug-resistant strains of Pseudomonas aeruginosa and Escherichia coli, making it a promising candidate for treating infections caused by these pathogens .

Anticancer Properties

Preliminary studies suggest that derivatives of this compound may possess anticancer properties. For instance, structural modifications have led to compounds that inhibit the growth and migration of cancer cells in vitro. The exploration of its derivatives could pave the way for developing new anticancer therapies .

Comparative Studies

To understand the efficacy of this compound better, it is essential to compare it with similar compounds:

| Compound Name | Activity | Notes |

|---|---|---|

| Ticarcillin | Antibacterial | Broad-spectrum activity against gram-negative bacteria |

| Carbenicillin | Antibacterial | Similar mechanism; less effective against resistant strains |

| Piperacillin | Antibacterial | Enhanced activity against resistant strains compared to ticarcillin |

The unique structure of this compound may provide advantages in terms of efficacy and spectrum of activity compared to traditional antibiotics like ticarcillin and carbenicillin .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Antimicrobial Efficacy : A study conducted by Souza et al. demonstrated that the compound effectively inhibited the growth of drug-resistant bacterial strains at concentrations as low as 200 µg/mL .

- Anticancer Activity : Research on piperine derivatives has shown promising results in inhibiting cancer cell proliferation. Compounds structurally related to this compound have been evaluated for their cytotoxic effects against various cancer cell lines .

- Pharmacological Studies : Investigations into the pharmacodynamics and pharmacokinetics of this compound are ongoing, focusing on its safety profile and therapeutic index in preclinical models .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for quantifying 2,3-dihydroxy-1-piperidinecarboxylic acid phenylmethyl ester in complex matrices?

- Methodological Answer : Reverse-phase HPLC with UV detection is widely used. A validated protocol involves a mobile phase of methanol and a buffer solution (e.g., sodium acetate and sodium 1-octanesulfonate at pH 4.6) to achieve optimal peak resolution . For trace analysis, LC-MS/MS with electrospray ionization (ESI) is recommended, particularly for detecting degradation products or metabolites. Ensure column compatibility with polar functional groups (e.g., C18 columns with end-capping).

Q. How can the stability of this compound be assessed under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies using ICH guidelines (e.g., 40°C/75% RH for 6 months). Monitor degradation via HPLC for changes in peak area and the emergence of new peaks. Pay attention to ester hydrolysis, a common degradation pathway for phenylmethyl esters, by tracking free carboxylic acid formation . For long-term storage, inert atmospheres (argon/nitrogen) and desiccants are advised to mitigate oxidation and moisture-induced degradation.

Q. What synthetic routes are reported for this compound, and how can stereochemical purity be ensured?

- Methodological Answer : The compound is typically synthesized via esterification of 2,3-dihydroxy-1-piperidinecarboxylic acid with benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Chiral resolution techniques, such as chiral HPLC or enzymatic catalysis, are critical for isolating the desired stereoisomer. Confirm stereochemical integrity using polarimetry or X-ray crystallography, especially if the biological activity is stereospecific .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the piperidine ring) influence the compound’s pharmacokinetic properties?

- Methodological Answer : Perform comparative SAR studies by synthesizing analogs with variations in hydroxyl group positioning or phenylmethyl substituents. Use in vitro models (e.g., Caco-2 cells for permeability, microsomal assays for metabolic stability) to assess absorption and clearance. Computational tools like molecular docking (e.g., AutoDock Vina) can predict binding affinities to target enzymes or receptors .

Q. What mechanisms underlie the compound’s potential toxicity, and how can they be mitigated during formulation?

- Methodological Answer : Evaluate acute toxicity via OECD Guideline 423 (fixed-dose procedure) in rodent models. For genotoxicity, conduct Ames tests and micronucleus assays. If the compound contains structural alerts (e.g., aromatic amines or ester groups linked to carcinogenicity), consider prodrug strategies or formulation with antioxidants (e.g., ascorbic acid) to reduce reactive metabolite formation .

Q. How can conflicting data on the compound’s solubility and bioavailability be resolved?

- Methodological Answer : Replicate solubility studies using standardized buffers (e.g., Phosphate Buffered Saline at pH 7.4) and control for temperature (±0.5°C). For low solubility, employ lipid-based nanoemulsions or cyclodextrin complexes. Use biorelevant media (FaSSIF/FeSSIF) to simulate gastrointestinal conditions. Discrepancies may arise from polymorphic forms; characterize crystallinity via XRD and DSC .

Q. What strategies are effective in scaling up synthesis while maintaining enantiomeric excess?

- Methodological Answer : Optimize catalytic asymmetric synthesis using chiral catalysts (e.g., Jacobsen’s salen complexes) or enzymatic methods (lipases for esterification). Monitor enantiomeric excess (ee) via chiral HPLC with a cellulose-based stationary phase. For industrial-scale production, continuous flow reactors improve reproducibility and reduce racemization risks .

Data Contradiction Analysis

Q. Why do reported melting points and spectral data (e.g., NMR) vary across studies?

- Methodological Answer : Variations may stem from impurities, polymorphic forms, or solvent residues. Purify the compound via recrystallization (e.g., using ethanol/water mixtures) and recharacterize. Cross-validate spectral data with reference libraries (e.g., NIST Chemistry WebBook) and ensure NMR solvents are deuterated and free of protonated contaminants .

Q. How should researchers address discrepancies in reported biological activity across cell lines?

- Methodological Answer : Standardize assay conditions (e.g., cell passage number, serum concentration, incubation time). Use positive controls (e.g., known enzyme inhibitors) to validate assay performance. Differences may arise from cell-specific metabolic pathways or off-target effects; employ CRISPR knockouts or siRNA silencing to isolate mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.